4-Bromo-6-(trifluoromethyl)-1H-indazole
CAS No.: 1000342-95-9
Cat. No.: VC21211411
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000342-95-9 |
---|---|
Molecular Formula | C8H4BrF3N2 |
Molecular Weight | 265.03 g/mol |
IUPAC Name | 4-bromo-6-(trifluoromethyl)-1H-indazole |
Standard InChI | InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) |
Standard InChI Key | JRUCLQINUHVRJW-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F |
Canonical SMILES | C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F |
Introduction
Physical and Chemical Properties
Understanding the physicochemical properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole is essential for predicting its behavior in various chemical and biological systems. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of 4-Bromo-6-(trifluoromethyl)-1H-indazole
Property | Value |
---|---|
Molecular Formula | C₈H₄BrF₃N₂ |
Molecular Weight | 265.03 g/mol |
XLogP3-AA | 3.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 0 |
Exact Mass | 263.95100 Da |
Topological Polar Surface Area | 28.7 Ų (Calculated) |
The compound's structure features a planar indazole core with the bromine atom and trifluoromethyl group introducing significant electronic effects. The trifluoromethyl group enhances lipophilicity, a critical factor that can improve membrane permeability in biological systems, while the bromine atom serves as a potential site for further functionalization through various coupling reactions .
Structural Characteristics
The molecular structure of 4-Bromo-6-(trifluoromethyl)-1H-indazole consists of an indazole scaffold with strategic substitutions. Figure 1 shows the 2D chemical structure of the compound, highlighting its key structural features.
The indazole core contains a nitrogen-nitrogen bond within its five-membered ring, which contributes to its aromaticity and influences its reactivity. The bromine atom at the 4-position creates an electron-deficient center, making it susceptible to nucleophilic substitution and metal-catalyzed coupling reactions. The trifluoromethyl group at the 6-position introduces strong electron-withdrawing effects and enhances the compound's metabolic stability, properties highly valued in medicinal chemistry .
Synthesis Methods
Multiple synthetic routes have been developed to prepare 4-Bromo-6-(trifluoromethyl)-1H-indazole and related indazole derivatives. These methods typically involve either direct functionalization of the indazole core or the construction of the indazole ring system from suitably substituted precursors.
Metal-Mediated Synthetic Approaches
Silver(I)-mediated intramolecular oxidative C-H amination has emerged as an effective method for constructing 1H-indazoles, including those bearing trifluoromethyl groups. This approach allows for the synthesis of various 1H-indazoles with diverse functional groups at the 3-position, including CF₃ groups, making it particularly valuable for medicinal chemistry applications .
The reaction mechanism is proposed to proceed via outer-sphere electron transfer (SET) mediated by the silver(I) oxidant, forming a nitrogen-centered radical intermediate that undergoes intramolecular C-N bond formation. This is followed by a second SET oxidation and base-assisted rearomatization to yield the desired indazole product .
Lithiation and Coupling Reactions
Another synthetic approach leverages organolithium chemistry. 4-Bromo-6-(trifluoromethyl)-1H-indazole can undergo lithium-halogen exchange reactions with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C). This generates a reactive organolithium intermediate that can be captured by various electrophiles to produce functionalized derivatives .
Table 2: Example Reaction Conditions for Lithiation
Reagent | Quantity | Conditions | Notes |
---|---|---|---|
4-Bromo-6-(trifluoromethyl)-1H-indazole | - | - | Starting material |
n-BuLi/THF (2.5M) | - | -78°C | Added dropwise |
THF | - | -78°C | Solvent |
Electrophile | - | -78°C to RT | Various electrophiles can be used |
This method has been successfully employed to synthesize complex molecules containing the indazole scaffold, with reported yields of approximately 21% after purification by silica gel flash column chromatography .
Chemical Reactivity
The chemical reactivity of 4-Bromo-6-(trifluoromethyl)-1H-indazole is primarily determined by its functional groups and heterocyclic nature. Understanding these reactivity patterns is crucial for its application in organic synthesis and drug discovery.
Halogen-Metal Exchange
The bromine at the 4-position readily undergoes halogen-metal exchange with organolithium reagents, creating a reactive site for introducing various functional groups. This transformation converts the relatively inert C-Br bond into a highly reactive organometallic intermediate that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions .
N-Functionalization
The N-H group in the indazole ring can be functionalized to create derivatives such as tert-butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate (CAS: 2680709-24-2). These N-protected compounds often serve as intermediates in complex synthetic sequences, allowing selective reactivity at other positions of the molecule .
Cross-Coupling Reactions
The presence of a bromine atom makes 4-Bromo-6-(trifluoromethyl)-1H-indazole an excellent candidate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations enable the creation of diverse analogs with potentially enhanced biological activities.
Applications in Medicinal Chemistry
Indazole derivatives, including those with trifluoromethyl substituents, have garnered significant interest in pharmaceutical research due to their diverse biological activities.
Biological Significance of Indazole Scaffold
The indazole core structure appears in numerous biologically active compounds and approved drugs. Recent literature emphasizes the importance of indazole-containing derivatives in medicinal chemistry, with compounds exhibiting activities as:
Role of Trifluoromethyl Group
The presence of a trifluoromethyl group significantly enhances the drug-like properties of compounds by:
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Increasing lipophilicity, which improves membrane permeability
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Enhancing metabolic stability by blocking potential sites of oxidative metabolism
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Altering the electronic properties of the molecule, potentially improving binding interactions with biological targets
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Increasing the compound's resistance to degradation in acidic environments
Research Applications
4-Bromo-6-(trifluoromethyl)-1H-indazole serves as a valuable synthetic intermediate in the preparation of more complex molecules with potential pharmaceutical applications. The compound's distinctive substitution pattern provides opportunities for structural diversification and optimization of biological activities.
Derivatives and Related Compounds
Several derivatives and structurally related compounds of 4-Bromo-6-(trifluoromethyl)-1H-indazole have been reported in the literature and chemical databases.
N-Protected Derivatives
tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate is a prominent derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position. This modification alters the compound's properties and reactivity while protecting the indazole nitrogen during subsequent reactions .
Table 3: Properties of tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂BrF₃N₂O₂ |
Molecular Weight | 365.15 g/mol |
CAS Number | 2680709-24-2 |
XLogP3-AA | 4.4 |
Boiling Point | 373.0±52.0°C (Predicted) |
Density | 1.56±0.1 g/cm³ (20°C, 760 Torr) (Predicted) |
Positional Isomers
3-Bromo-6-(trifluoromethyl)-1H-indazole (CAS: 1000341-21-8) represents a positional isomer of the title compound, with the bromine atom at the 3-position rather than the 4-position. This structural variation can significantly affect the compound's chemical behavior and potential biological activities.
4-Bromo-6-fluoro-1H-indazole is another structurally related compound where the trifluoromethyl group is replaced by a fluorine atom, resulting in different electronic properties and potential applications .
Analytical Characterization
Analytical characterization of 4-Bromo-6-(trifluoromethyl)-1H-indazole is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of heterocyclic compounds like 4-Bromo-6-(trifluoromethyl)-1H-indazole and to monitor reactions involving this compound.
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